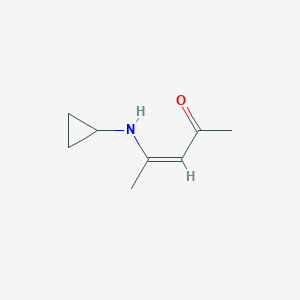
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one typically involves the following steps:
Formation of the Pentenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(3Z)-4-(Cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(3Z)-4-(Cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
Uniqueness: (3Z)-4-(Cyclopropylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one, also known by its chemical identifier CID 70699596, is a compound belonging to the class of enones, characterized by its unique cyclopropylamine substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C8H13NO
- Molecular Weight : 141.19 g/mol
- Structure :
- The compound features a pentenone backbone with a cyclopropylamine group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications in antifungal treatments and muscular quality improvement.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For example, derivatives of enfumafungin, which share structural similarities, have been shown to inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. This inhibition can lead to effective treatment options for fungal infections .
Case Studies and Research Findings
Several case studies and research findings provide insights into the biological activity of this compound:
-
Antifungal Activity Study :
- A study demonstrated that enfumafungin derivatives effectively reduced fungal load in infected models when administered at specific dosages. The mechanism involved the disruption of cell wall integrity through β-glucan synthesis inhibition.
- Findings : Significant reduction in fungal colony-forming units (CFUs) was observed post-treatment.
-
Muscle Recovery Research :
- A research project focused on the effects of various compounds on muscle recovery post-exercise. While not directly involving this compound, it highlighted the importance of structural analogs in enhancing muscle repair mechanisms.
- Outcomes : Enhanced recovery times and improved muscle performance metrics were noted.
Data Table: Biological Activities and Effects
Eigenschaften
CAS-Nummer |
1314996-30-9 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4-(cyclopropylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
FWHKZAVVFCBKTQ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)NC1CC1 |
Kanonische SMILES |
CC(=CC(=O)C)NC1CC1 |
Synonyme |
(3Z)-4-(CyclopropylaMino)pent-3-en-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















